molecular formula C37H41F3N6O4 B15137869 N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8

N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8

Cat. No.: B15137869
M. Wt: 698.8 g/mol
InChI Key: JDRWJPYFXVMPMM-YKJVVZDESA-N
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Description

N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 is a stable isotope of hydrazine impurities in Sonidegib (HY-16582A) . This compound is used primarily in research settings and is not intended for clinical use. It is a labeled compound, meaning it contains deuterium atoms, which are used to trace the compound’s behavior in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 involves the incorporation of deuterium atoms into the hydrazine impurities of Sonidegib. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of this compound is limited due to its specialized use in research. The production process involves stringent quality control measures to ensure high purity and accurate isotopic labeling. The compound is typically produced in small batches and is not commercially available for large-scale industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of catalysts and solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 is primarily used in scientific research to study the behavior of Sonidegib and its derivatives. Its applications include:

Mechanism of Action

The mechanism of action of N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 involves its interaction with specific molecular targets and pathways. As a stable isotope-labeled compound, it does not exert biological effects on its own but is used to trace the behavior of Sonidegib. Sonidegib itself is a Hedgehog pathway inhibitor, which targets the Smoothened (SMO) receptor, thereby inhibiting the Hedgehog signaling pathway involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

    Sonidegib (HY-16582A): The parent compound from which N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 is derived.

    Vismodegib: Another Hedgehog pathway inhibitor with a similar mechanism of action.

    Itraconazole: An antifungal agent that also inhibits the Hedgehog pathway.

Uniqueness

This compound is unique due to its isotopic labeling, which allows for precise tracing and analysis in research settings. This feature distinguishes it from other similar compounds that do not contain isotopic labels .

Properties

Molecular Formula

C37H41F3N6O4

Molecular Weight

698.8 g/mol

IUPAC Name

2-methyl-N,N'-bis[6-[(2R,6S)-3,3,5,5-tetradeuterio-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]benzohydrazide

InChI

InChI=1S/C37H41F3N6O4/c1-23-19-44(20-24(2)48-23)34-15-11-29(17-41-34)43-46(30-12-16-35(42-18-30)45-21-25(3)49-26(4)22-45)36(47)33-8-6-7-32(27(33)5)28-9-13-31(14-10-28)50-37(38,39)40/h6-18,23-26,43H,19-22H2,1-5H3/t23-,24+,25-,26+/i19D2,20D2,21D2,22D2

InChI Key

JDRWJPYFXVMPMM-YKJVVZDESA-N

Isomeric SMILES

[2H]C1([C@H](O[C@H](C(N1C2=NC=C(C=C2)NN(C3=CN=C(C=C3)N4C([C@H](O[C@H](C4([2H])[2H])C)C)([2H])[2H])C(=O)C5=CC=CC(=C5C)C6=CC=C(C=C6)OC(F)(F)F)([2H])[2H])C)C)[2H]

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)NN(C3=CN=C(C=C3)N4CC(OC(C4)C)C)C(=O)C5=CC=CC(=C5C)C6=CC=C(C=C6)OC(F)(F)F

Origin of Product

United States

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